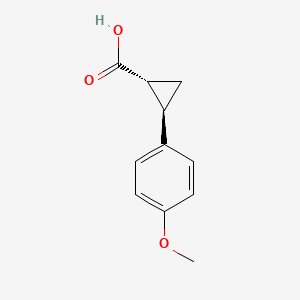
3-Azidopropan-1-ol
Vue d'ensemble
Description
3-Azidopropan-1-ol, also known as 1-Azidopropan-3-ol, is an organic compound with the molecular formula C3H7N3O. It is a colorless to light yellow liquid that is primarily used as an azide-containing reagent in various chemical reactions, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This compound is valued for its ability to enable selective and copper-free click chemistry modifications of biomolecules .
Applications De Recherche Scientifique
3-Azidopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds like dihydrooxazines and in the synthesis of heterofunctional polyesters by 1,3-dipolar cycloaddition.
Biology: Employed in bioconjugation techniques for labeling and modifying biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
3-Azidopropan-1-ol is a reagent used in click chemistry, a powerful tool for rapidly generating diverse molecular systems . The primary targets of this compound are biomolecules such as nucleic acids, lipids, and proteins . The compound’s azide group allows it to bind to these biomolecules, enabling the creation of complex molecular architectures .
Mode of Action
The compound operates through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . This process involves the reaction of an azide (from this compound) with a strained alkyne to form a stable triazole ring . This reaction is highly selective, efficient, and occurs under mild conditions, making it ideal for modifying sensitive biomolecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific biomolecules it is used to modify. The compound’s primary role is to enable the creation of diverse molecular systems through click chemistry . This can include the synthesis of heterocyclic compounds like dihydrooxazines and the creation of heterofunctional polyesters by 1,3-dipolar cycloaddition .
Result of Action
The result of this compound’s action is the creation of complex molecular architectures through click chemistry . This can lead to the synthesis of new compounds with potential biological activity. For example, it has been used in the synthesis of diosgenin prodrugs with anti-inflammatory and antiproliferative activity .
Action Environment
The action of this compound is influenced by various environmental factors. The compound is typically stored at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
3-Azidopropan-1-ol plays a significant role in biochemical reactions due to its azide functional group. It interacts with alkyne-containing biomolecules through SPAAC reactions, forming stable triazole linkages. This interaction is highly selective and efficient, making this compound a valuable tool in bioconjugation and labeling studies. The compound’s ability to form covalent bonds with proteins, nucleic acids, and other biomolecules facilitates the study of complex biological systems .
Cellular Effects
This compound influences various cellular processes by enabling the modification of biomolecules within cells. It can be used to label proteins and nucleic acids, allowing researchers to track their localization and interactions. This compound has been shown to affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. The ability of this compound to selectively label biomolecules makes it a powerful tool for studying cellular dynamics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of triazole linkages with alkyne-containing biomolecules. This reaction is facilitated by the azide group, which undergoes a cycloaddition reaction with alkynes. The resulting triazole linkage is stable and resistant to hydrolysis, ensuring the permanence of the modification. This mechanism allows this compound to be used in various applications, including protein labeling, nucleic acid modification, and the study of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Long-term studies have shown that this compound can maintain its labeling efficiency over extended periods, making it suitable for long-term experiments. Researchers should take precautions to store the compound properly to ensure its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including cytotoxicity and disruption of cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentrations. Researchers should carefully optimize the dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its azide functional group. The compound can be metabolized by enzymes that recognize azide groups, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and stability within biological systems. The interaction of this compound with specific enzymes and cofactors can also affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound within tissues can also influence its activity and effectiveness in labeling biomolecules. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within cells, where it can modify biomolecules and influence cellular functions. The localization of this compound can also affect its activity, as different cellular environments may impact the efficiency of the SPAAC reaction. Researchers can utilize targeting signals to direct this compound to desired locations within cells, enhancing its utility in biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Azidopropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropan-1-ol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azidopropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: It is commonly used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Alkyne-containing compounds under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed through SPAAC reactions.
Comparaison Avec Des Composés Similaires
3-Azido-1-propanamine: Similar structure but with an amine group instead of a hydroxyl group.
2-[2-(2-Azidoethoxy)ethoxy]ethanol: Contains an azide group and multiple ethoxy groups.
Benzyl azide: Contains an azide group attached to a benzyl ring.
Uniqueness: 3-Azidopropan-1-ol is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. The presence of both an azide and a hydroxyl group allows it to participate in a wider range of reactions compared to similar compounds that lack one of these functional groups .
Propriétés
IUPAC Name |
3-azidopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c4-6-5-2-1-3-7/h7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVSIWLMCCGHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451131 | |
| Record name | 3-azidopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72320-38-8 | |
| Record name | 3-azidopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72320-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


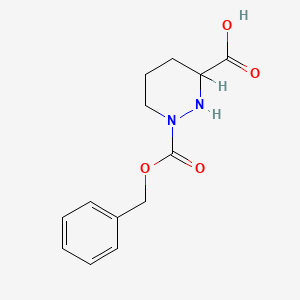
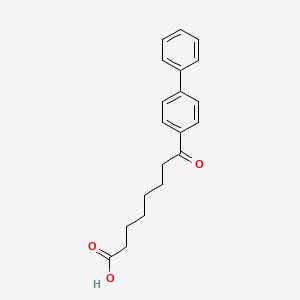
![(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)
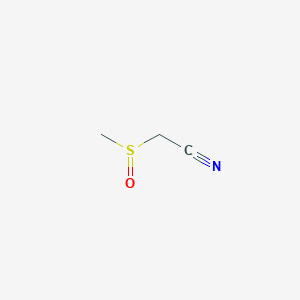
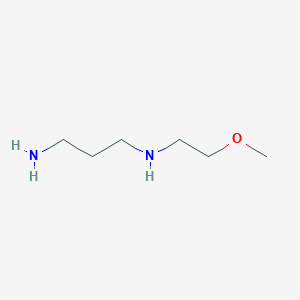
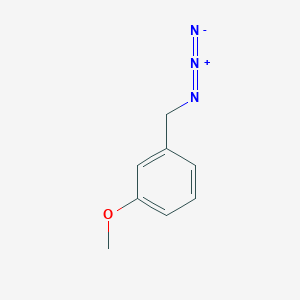
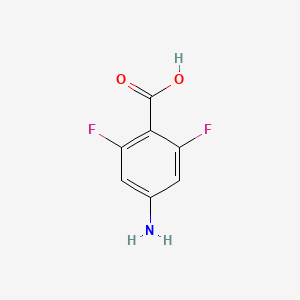
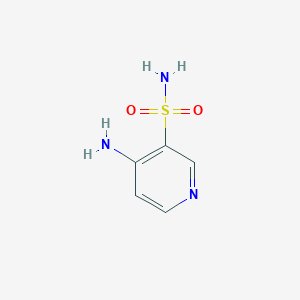
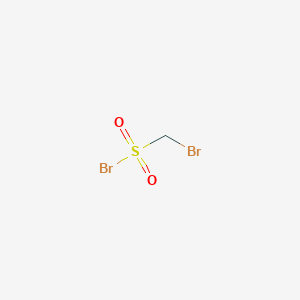
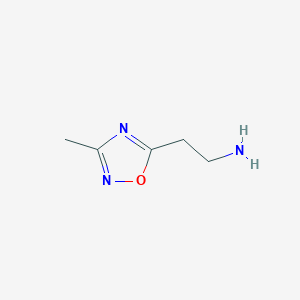
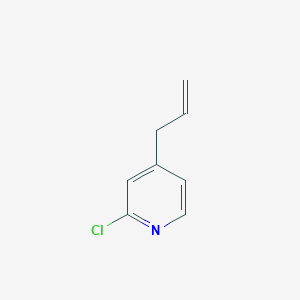
![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
